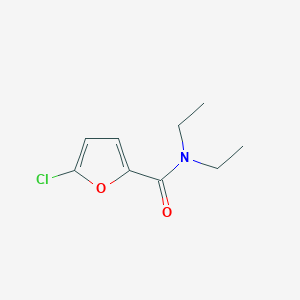
(5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone, also known as 4-MeO-PCP, is a dissociative drug that belongs to the class of arylcyclohexylamines. It was first synthesized in the 1970s and has gained popularity in recent years due to its potent psychoactive effects.
Aplicaciones Científicas De Investigación
(5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been shown to have potent dissociative effects, similar to other arylcyclohexylamines such as ketamine and PCP. Studies have also investigated its potential as a treatment for depression, anxiety, and other mental health disorders.
Mecanismo De Acción
The exact mechanism of action of (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to act as an NMDA receptor antagonist. This means that it blocks the activity of the NMDA receptor, which plays a key role in learning, memory, and perception. By blocking this receptor, (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone produces dissociative effects and alters perception.
Biochemical and Physiological Effects
(5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects. It can cause sedation, anesthesia, and dissociation, as well as impair cognitive and motor function. It has also been shown to have analgesic effects, which may make it useful as a pain management drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone in lab experiments is its potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological conditions. However, its potent psychoactive effects also make it difficult to use in some experiments, and caution should be taken when handling and administering the drug.
Direcciones Futuras
There are several future directions for research on (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone. One area of interest is its potential as a treatment for mental health disorders such as depression and anxiety. Other potential applications include its use as a pain management drug and its role in studying the NMDA receptor in various physiological and pathological conditions. However, further research is needed to fully understand its effects and potential applications.
Métodos De Síntesis
The synthesis of (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 1-(4-methylphenyl)piperazine with 1-(5-chlorofuran-2-yl)propan-2-one in the presence of a reducing agent such as sodium borohydride. The resulting product is purified using chromatography techniques to obtain pure (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone.
Propiedades
IUPAC Name |
(5-chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-4-6-13(7-5-8)11(14)9-2-3-10(12)15-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBCFVBWEZOMGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7510200.png)






![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510243.png)

![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylaniline](/img/structure/B7510263.png)



